N-(2-benzylphenyl)-2-chloroacetamide

Physicochemical characterization Drug design Lipophilicity

N-(2-benzylphenyl)-2-chloroacetamide is the definitive Epinastine Impurity 4 standard for HPLC method development and regulatory submissions. Its unique 2-benzylphenyl moiety imparts a logP of 2.7—optimizing membrane permeability and target engagement in antiulcer SAR studies. This compound exhibits distinct chromatographic retention and MS signatures that are not interchangeable with other N-substituted chloroacetamides, ensuring accurate quantification of related substances in compliance with ICH Q3A/Q3B. Procure this high-purity intermediate for reliable synthesis of epinastine or as a reference standard for impurity profiling.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 21535-43-3
Cat. No. B030724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)-2-chloroacetamide
CAS21535-43-3
Synonyms2-Chloro-α-phenyl-o-acetotoluidide; 
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChIKeyYZCYKOPNFLUUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzylphenyl)-2-chloroacetamide (CAS 21535-43-3): Procurement-Relevant Physicochemical and Synthetic Profile


N-(2-Benzylphenyl)-2-chloroacetamide is an N-substituted 2-chloroacetamide derivative with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol [1]. The compound exhibits a melting point of 113–114 °C, a predicted boiling point of 443.2 °C, and a predicted logP of 2.7 at pH 7 and 25.5 °C . Its chloroacetamide moiety provides electrophilic reactivity, while the 2-benzylphenyl group imparts increased lipophilicity relative to simpler N-aryl chloroacetamides .

Why N-(2-Benzylphenyl)-2-chloroacetamide (CAS 21535-43-3) Cannot Be Casually Substituted with Closely Related Analogs


Substituting N-(2-benzylphenyl)-2-chloroacetamide with seemingly analogous N-substituted 2-chloroacetamides—such as N-phenyl-2-chloroacetamide (CAS 587-65-5) or N-cyclohexyl-2-chloroacetamide (CAS 23605-23-4)—introduces marked differences in physicochemical properties, biological activity, and impurity profiling that directly impact downstream utility. The 2-benzylphenyl moiety confers a distinct combination of lipophilicity (logP 2.7) and steric bulk, which modulates membrane permeability and target engagement in antiulcer assays . Moreover, this compound serves as a structurally specific impurity in the antihistamine epinastine [1], meaning its chromatographic behavior and MS signature are not interchangeable with other chloroacetamides in analytical methods. The following quantitative evidence establishes the compound's unique procurement identity.

N-(2-Benzylphenyl)-2-chloroacetamide (CAS 21535-43-3): Quantitative Differentiation from Closest Analogs


Lipophilicity and Melting Point: Orthogonal Differentiation from N-Phenyl and N-Cyclohexyl Analogs

N-(2-Benzylphenyl)-2-chloroacetamide exhibits a logP of 2.7 at pH 7 and 25.5 °C , which is substantially higher than the predicted logP of N-phenyl-2-chloroacetamide (approximately 1.8) and N-cyclohexyl-2-chloroacetamide (approximately 2.0) [1]. This 0.7–0.9 logP increment translates to an approximately 5- to 8-fold increase in lipophilicity, directly influencing membrane permeability and potential off-target binding. Concurrently, its melting point of 113–114 °C [2] differs sharply from that of N-phenyl-2-chloroacetamide (136–139 °C) and N-cyclohexyl-2-chloroacetamide (109–111 °C) [3], providing orthogonal validation of structural identity and purity during procurement.

Physicochemical characterization Drug design Lipophilicity

Antimicrobial Activity: Comparable Gram-Positive Potency but Distinct Spectrum Versus N-Phenyl Analog

N-(2-Benzylphenyl)-2-chloroacetamide demonstrates antimicrobial activity against Gram-positive Staphylococcus aureus with an MIC of 64 µg/mL and against Gram-negative Escherichia coli with an MIC of 128 µg/mL . In contrast, N-phenyl-2-chloroacetamide exhibits antifungal activity against Aspergillus niger with MICs ranging from 32 to 256 µg/mL [1]. While both compounds belong to the same chloroacetamide class, their antimicrobial spectra differ, underscoring that the 2-benzylphenyl substitution shifts the target pathogen profile.

Antimicrobial activity SAR Drug discovery

Synthetic Yield and Purity: Reproducible Acylation with 85% Yield

The compound is reliably prepared by acylation of 2-benzylaniline with chloroacetyl chloride in toluene using pyridine as base, yielding 85% under inert atmosphere at 0–20 °C over 1.5 h . Commercial suppliers typically offer purities of ≥95% , with some providing >98% . This reproducible synthetic entry and high purity profile contrast with less sterically hindered analogs that may require more forcing conditions or result in lower yields.

Organic synthesis Process chemistry Intermediates

Role as Epinastine Impurity 4: Unique Chromatographic and MS Signature

N-(2-Benzylphenyl)-2-chloroacetamide is designated as Epinastine Impurity 4 [1] and Epinastine Impurity 11 [2] in pharmacopoeial impurity lists. It is supplied with comprehensive characterization data—including HPLC, LC-MS, 1H NMR, 13C NMR, and IR spectra—to support analytical method development and validation for ANDA submissions . No other N-substituted 2-chloroacetamide can serve as a reference standard for epinastine impurity profiling because the benzylphenyl group defines its unique retention time and mass spectral fragmentation pattern.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Antiulcer Potential: Structural Analog of Imipramine with Anticholinergic Activity

The compound is described as an analogue of imipramine and acts as a potent antiulcer agent by inhibiting gastric acid and pepsin secretion while increasing gastric pH . It exhibits anticholinergic effects through antagonism of muscarinic M1 and M3 receptors . In a series of N-substituted 2-chloroacetamides evaluated as pirenzepine models, N-(2-benzylphenyl)-2-chloroacetamide served as a key intermediate leading to compounds with pronounced antiulcer efficacy [1].

Antiulcer agents Anticholinergics Muscarinic receptors

N-(2-Benzylphenyl)-2-chloroacetamide (CAS 21535-43-3): Recommended Procurement and Utilization Scenarios


Epinastine Impurity Reference Standard for ANDA Filings

Use N-(2-benzylphenyl)-2-chloroacetamide as a characterized impurity standard (Epinastine Impurity 4/11) for HPLC method development, system suitability testing, and regulatory submissions. Its well-defined chromatographic retention time and mass spectral data enable accurate quantification of related substances in epinastine drug substance and drug product, ensuring compliance with ICH Q3A/Q3B guidelines .

Lead Compound in Antiulcer Drug Discovery

Leverage the compound's imipramine-like antiulcer and anticholinergic profile as a starting point for structure–activity relationship (SAR) studies. Its 2-benzylphenyl group imparts a logP of 2.7 , which may optimize gastrointestinal absorption. Further derivatization of the chloroacetamide moiety can yield novel muscarinic receptor antagonists with improved selectivity over pirenzepine.

Synthetic Intermediate for Epinastine and Related APIs

Employ N-(2-benzylphenyl)-2-chloroacetamide as a key building block in the synthesis of epinastine and its hydrochloride/hydrobromide salts . The reproducible 85% yield acylation of 2-benzylaniline provides a reliable route to this intermediate, which is subsequently elaborated to the tricyclic antihistamine core.

Antimicrobial Screening and SAR Studies

Screen N-(2-benzylphenyl)-2-chloroacetamide against Gram-positive pathogens (S. aureus, MRSA) where it shows an MIC of 64 µg/mL . Use its distinct lipophilicity profile to explore structure–permeability relationships in bacterial cell wall penetration. Compare with N-phenyl-2-chloroacetamide to dissect the contribution of the benzyl group to antimicrobial selectivity.

Technical Documentation Hub

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